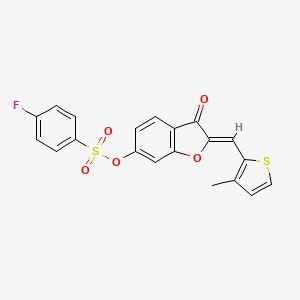

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate

描述

This compound features a benzofuran core substituted with a (Z)-configured 3-methylthiophen-2-ylmethylene group at position 2 and a 4-fluorobenzenesulfonate ester at position 4. The Z-configuration ensures specific spatial orientation, influencing electronic properties and intermolecular interactions.

属性

IUPAC Name |

[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl] 4-fluorobenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13FO5S2/c1-12-8-9-27-19(12)11-18-20(22)16-7-4-14(10-17(16)25-18)26-28(23,24)15-5-2-13(21)3-6-15/h2-11H,1H3/b18-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNQFNHZNFDBTK-WQRHYEAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13FO5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a complex molecular structure characterized by:

- Benzofuran Core : A fused ring system that often exhibits various biological activities.

- Thiophene Moiety : Contributes to its electronic properties and potential interactions with biological targets.

- Sulfonate Group : Enhances solubility and bioavailability, which is crucial for pharmacological applications.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | CHF OS |

| Molecular Weight | 416.44 g/mol |

| CAS Number | 929472-66-2 |

The biological activity of this compound is believed to involve interactions with specific enzymes or receptors within cellular pathways. Preliminary studies suggest that compounds with similar structures can modulate cellular processes by influencing protein interactions and nucleic acid functions.

Anticancer Activity

Recent investigations have highlighted the compound's potential anticancer properties. For instance, compounds structurally related to this benzofuran derivative have shown significant antiproliferative effects on various cancer cell lines, including breast cancer cells (MDA-MB-231). These effects are often attributed to:

- Induction of apoptosis in cancer cells.

- Disruption of microtubule organization, leading to cell cycle arrest.

A case study demonstrated that drug-loaded micelles incorporating similar benzofuran derivatives exhibited enhanced cytotoxicity against MDA-MB-231 cells compared to non-cancerous cell lines .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Benzofuran derivatives are known for their ability to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in pathogens. This activity is particularly relevant in the context of increasing antibiotic resistance.

Structure-Activity Relationship (SAR)

Predictive models based on structure-activity relationships indicate that modifications in the thiophene or sulfonate groups can significantly alter the biological profile of the compound. For example, variations in substituents on the benzofuran core may enhance selectivity towards specific biological targets or improve pharmacokinetic properties.

Comparative Studies

Research comparing various derivatives has shown that:

| Compound Type | Biological Activity |

|---|---|

| Benzofuran Derivatives | Antimicrobial, anticancer |

| Thiophene Derivatives | Anti-inflammatory |

| Sulfonated Compounds | Enhanced solubility and bioavailability |

This table illustrates how different structural components contribute to the overall biological activity of related compounds.

科学研究应用

Anticancer Properties

Research indicates that compounds similar to (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 4-fluorobenzenesulfonate exhibit significant anticancer activity. For example, studies have shown that related benzofuran derivatives can induce apoptosis in cancer cells and disrupt microtubule organization, leading to cell cycle arrest. A notable case study demonstrated enhanced cytotoxicity against MDA-MB-231 breast cancer cells when drug-loaded micelles containing similar derivatives were used compared to non-cancerous cell lines.

Antimicrobial Activity

The compound's structural characteristics suggest potential antimicrobial properties. Benzofuran derivatives are known to disrupt bacterial cell membranes or inhibit essential enzymatic pathways in pathogens. This activity is particularly relevant given the rising issue of antibiotic resistance in various bacterial strains.

Anti-inflammatory Effects

Compounds containing thiophene rings often display anti-inflammatory properties, which could be beneficial in treating inflammatory diseases. Initial studies indicate that modifications in the thiophene or sulfonate groups may enhance these effects, suggesting avenues for further research into inflammatory conditions.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Predictive models indicate that alterations in the thiophene or sulfonate groups can significantly impact the compound's efficacy and selectivity towards specific biological targets. This knowledge can guide further modifications to improve pharmacokinetic properties and therapeutic outcomes.

Comparative Studies

Research comparing various derivatives has yielded insights into their biological activities:

| Compound Type | Biological Activity |

|---|---|

| Benzofuran Derivatives | Antimicrobial, anticancer |

| Thiophene Derivatives | Anti-inflammatory |

| Sulfonated Compounds | Enhanced solubility and bioavailability |

This table illustrates how different structural components contribute to the overall biological activity of related compounds.

Case Studies and Research Findings

- Anticancer Activity : A study highlighted the compound's potential to inhibit proliferation in breast cancer cells (MDA-MB-231), showcasing its role in inducing apoptosis and disrupting cellular processes critical for cancer growth.

- Antimicrobial Properties : Investigations into similar benzofuran derivatives revealed their effectiveness against various bacterial strains, suggesting a promising avenue for developing new antimicrobial agents.

- Anti-inflammatory Research : Initial findings indicate that modifications in the chemical structure could enhance anti-inflammatory effects, warranting further exploration into therapeutic applications for inflammatory diseases.

相似化合物的比较

Comparison with Structural Analogues

Substituent Variations in the Sulfonate/Ester Group

a. 4-Fluorobenzenesulfonate vs. 3,4-Dimethoxybenzoate

The compound in , (Z)-2-((3-methylthiophen-2-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl 3,4-dimethoxybenzoate (CAS: 622792-61-4), replaces the 4-fluorobenzenesulfonate with a 3,4-dimethoxybenzoate ester. Key differences include:

- Electronic Effects : The electron-withdrawing fluorine in the target compound contrasts with the electron-donating methoxy groups in the analogue, altering reactivity and solubility.

b. 4-Fluorobenzenesulfonate vs. Methanesulfonate

and describe analogues with methanesulfonate groups, such as [(2Z)-2-[(2,5-dimethoxyphenyl)methylidene]-3-oxo-1-benzofuran-6-yl] methanesulfonate (CAS: 858761-96-3). Differences include:

Variations in the Methylene-Linked Aromatic Group

a. 3-Methylthiophen-2-yl vs. Pyridin-3-yl

The compound in , [(2Z)-3-oxo-2-(pyridin-3-ylmethylidene)-1-benzofuran-6-yl] 4-methoxybenzenesulfonate (CAS: 1164521-18-9), substitutes the thiophene with a pyridine ring. Key distinctions:

- Aromaticity : Thiophene’s sulfur contributes to resonance stabilization, whereas pyridine’s lone pair on nitrogen may alter electron distribution.

b. 3-Methylthiophen-2-yl vs. 2,5-Dimethoxyphenyl

The analogue in uses a 2,5-dimethoxyphenyl group. The methoxy substituents introduce steric bulk and electron-donating effects, which could reduce membrane permeability compared to the compact thiophene group .

Physicochemical and Pharmacological Implications

Table 1: Structural and Functional Comparison

Hypothesized Bioactivity

- Target Compound : The 4-fluorobenzenesulfonate group may improve blood-brain barrier penetration compared to analogues with methoxy or pyridine groups.

- Thiophene vs. Pyridine : Thiophene-containing compounds may exhibit stronger interactions with hydrophobic enzyme pockets, whereas pyridine analogues could target polar active sites .

常见问题

Q. What are the critical parameters for optimizing the synthesis of this compound?

Key parameters include temperature (typically 60–80°C for condensation reactions), solvent choice (polar aprotic solvents like THF or DMF for improved solubility), and reaction time (12–48 hours for complete conversion). Catalysts such as triethylamine are often used to facilitate sulfonate ester formation. Purification via column chromatography with silica gel and hexane/ethyl acetate gradients ensures high purity (>95%) .

Q. Which spectroscopic techniques are essential for structural confirmation?

- NMR : H and C NMR identify proton environments and carbon frameworks, particularly the Z-configuration of the methylidene group (δ 6.8–7.2 ppm for vinyl protons).

- IR : Confirms carbonyl (1700–1750 cm) and sulfonate (1180–1250 cm) groups.

- Mass Spectrometry : High-resolution MS validates the molecular formula (e.g., [M+H] at m/z 487.08) .

Q. What functional groups dominate its chemical reactivity?

The 4-fluorobenzenesulfonate group enhances electrophilicity, enabling nucleophilic substitutions. The α,β-unsaturated ketone in the benzofuran core participates in Michael additions, while the methylthiophen moiety influences π-π stacking in biological interactions .

Advanced Research Questions

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies often arise from assay conditions (e.g., cell line variability or concentration ranges). Use orthogonal assays (e.g., enzymatic inhibition + cellular viability) and computational docking (AutoDock Vina) to validate target binding. Compare results with structural analogs like (Z)-methyl 2-(3-methoxybenzylidene) derivatives to isolate activity-contributing motifs .

Q. What experimental strategies mitigate degradation during stability studies?

- For hydrolytic stability : Conduct pH-dependent studies (pH 3–9) at 37°C, monitoring via HPLC (C18 column, acetonitrile/water gradient).

- For photodegradation : Expose to UV light (254 nm) and analyze by LC-MS to identify breakdown products (e.g., sulfonic acid derivatives). Use dark controls and antioxidants (e.g., BHT) to isolate degradation pathways .

Q. How can regioselective modifications be achieved without disrupting the benzofuran core?

- Protecting groups : Temporarily block the ketone with ethylene glycol during sulfonate group modifications.

- Directed metalation : Use LDA (lithium diisopropylamide) at the 6-position of benzofuran for halogenation or alkylation.

- Cross-coupling : Suzuki-Miyaura reactions with Pd catalysts for aryl substitutions at the methylthiophen ring .

Methodological Notes

- Controlled crystallization (e.g., using ethanol/water mixtures) improves enantiomeric purity for chiral centers .

- In silico ADMET prediction (SwissADME) guides prioritization of analogs with favorable pharmacokinetic profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。